molecular formula C16H26N2O B3851229 1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-4-piperidinecarboxamide

1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-4-piperidinecarboxamide

Cat. No. B3851229
M. Wt: 262.39 g/mol
InChI Key: CBZOUQYYYBCGBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-4-piperidinecarboxamide, also known as PACAP-27, is a neuropeptide that is widely used in scientific research. It was first identified in 1989 and has since been the subject of numerous studies due to its potential therapeutic applications.

Mechanism of Action

1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-4-piperidinecarboxamide exerts its effects through binding to specific receptors on the surface of cells. The two main receptors for 1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-4-piperidinecarboxamide are PAC1 and VPAC1/2. Activation of these receptors leads to the activation of intracellular signaling pathways, including the cyclic AMP (cAMP) and phosphoinositide 3-kinase (PI3K) pathways. These pathways ultimately lead to changes in gene expression and cellular function.
Biochemical and Physiological Effects:
1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-4-piperidinecarboxamide has a wide range of biochemical and physiological effects. It has been shown to modulate neurotransmitter release, regulate hormone secretion, and influence immune function. It also has potent vasodilatory effects and can increase blood flow to the brain. In addition, it has been shown to have anti-inflammatory properties and can reduce inflammation in various tissues.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-4-piperidinecarboxamide in lab experiments is its high purity and stability. It is also relatively easy to synthesize using solid-phase peptide synthesis. However, one limitation is that it can be expensive to purchase. In addition, its effects can be complex and difficult to interpret, which can make it challenging to design experiments that accurately measure its effects.

Future Directions

There are several future directions for research on 1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-4-piperidinecarboxamide. One area of interest is its potential therapeutic applications in neurodegenerative diseases. Another area of interest is its role in modulating immune function and inflammation. Additionally, there is interest in exploring its effects on other physiological systems, such as the cardiovascular and digestive systems. Finally, there is interest in developing more selective agonists and antagonists for its receptors, which could lead to more targeted therapies.

Scientific Research Applications

1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-4-piperidinecarboxamide has been extensively studied for its neuroprotective properties. It has been shown to protect neurons from oxidative stress, excitotoxicity, and apoptosis. It has also been shown to promote neurite outgrowth and enhance synaptic plasticity. These properties make it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

1-[(4-prop-1-en-2-ylcyclohexen-1-yl)methyl]piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O/c1-12(2)14-5-3-13(4-6-14)11-18-9-7-15(8-10-18)16(17)19/h3,14-15H,1,4-11H2,2H3,(H2,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBZOUQYYYBCGBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CCC(=CC1)CN2CCC(CC2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-Prop-1-en-2-ylcyclohexen-1-yl)methyl]piperidine-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-4-piperidinecarboxamide
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1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-4-piperidinecarboxamide
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1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-4-piperidinecarboxamide
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1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-4-piperidinecarboxamide

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